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molecular formula C13H10Cl2N2O B8375885 2-amino-6-chloro-N-(2-chlorophenyl)benzamide

2-amino-6-chloro-N-(2-chlorophenyl)benzamide

Cat. No. B8375885
M. Wt: 281.13 g/mol
InChI Key: XJIMZNJVUDAEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667300B2

Procedure details

Prepared according to Procedure A using 2-amino-6-chlorobenzoic acid (2.5 g, 14.6 mmol) and SOCl2 (2.7 mL, 36.4 mmol) in benzene (75 mL), followed by 2-chloroaniline (3.1 mL, 29.1 mmol) and CHCl2 (75 mL). The product chromatographed in CH2Cl2 is to provide 1.05 g of a yellow orange solid (26%). 1H NMR (CDCl3) δ: 8.54 (d, J=8.1 Hz, 1H); 8.30 (br s, 1H); 7.41 (dd, J=1.5, 8.0 Hz, 1H); 7.33 (t, J=7.8 Hz, 1H); 7.10 (t, J=8.1 Hz, 1H); 7.09 (dt, J=1.6, 7.8 Hz, 1H); 6.78 (dd, J=0.4, 7.9 Hz, 1H); 6.63 (dd, J=0.9, 8.2 Hz, 1H); 4.69 (br s, 2H). MS (ES): m/z 303.0 (M+22), 281.0 (M+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=O.O=S(Cl)Cl.[Cl:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19]>C1C=CC=CC=1>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH:19][C:18]1[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=1[Cl:16])=[O:6]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The product chromatographed in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=C(C=CC=C2)Cl)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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